molecular formula C12H21Cl2FN2O B7881355 1-(4-fluorobenzyl)-4-piperidinamine dihydrochloride hydrate

1-(4-fluorobenzyl)-4-piperidinamine dihydrochloride hydrate

Cat. No.: B7881355
M. Wt: 299.21 g/mol
InChI Key: GBDMCZFWQMKHQQ-UHFFFAOYSA-N
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Description

1-(4-fluorobenzyl)-4-piperidinamine dihydrochloride hydrate is a chemical compound with the molecular formula C12H17FN2·2HCl·H2O It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and features a fluorobenzyl group attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorobenzyl)-4-piperidinamine dihydrochloride hydrate typically involves the reaction of 4-fluorobenzyl chloride with piperidin-4-amine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorobenzyl)-4-piperidinamine dihydrochloride hydrate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

1-(4-fluorobenzyl)-4-piperidinamine dihydrochloride hydrate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects in neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-fluorobenzyl)-4-piperidinamine dihydrochloride hydrate involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorobenzyl group enhances the compound’s binding affinity to these targets, leading to modulation of their activity. This interaction can result in various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorobenzyl)piperidin-4-amine dihydrochloride
  • 1-(4-Bromobenzyl)piperidin-4-amine dihydrochloride
  • 1-(4-Methylbenzyl)piperidin-4-amine dihydrochloride

Uniqueness

1-(4-fluorobenzyl)-4-piperidinamine dihydrochloride hydrate is unique due to the presence of the fluorine atom in the benzyl group. This fluorine atom can significantly influence the compound’s chemical reactivity, binding affinity, and overall biological activity. The fluorine atom’s electronegativity and small size allow for unique interactions with molecular targets, making this compound distinct from its analogs.

Biological Activity

1-(4-Fluorobenzyl)-4-piperidinamine dihydrochloride hydrate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound this compound features a piperidine ring substituted with a 4-fluorobenzyl group. The presence of the fluorine atom enhances lipophilicity and may influence the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. It has been studied for its potential as an inhibitor of certain enzymes involved in neurotransmitter regulation, which may have implications for neurodegenerative diseases.

Enzyme Inhibition

Research indicates that piperidine derivatives exhibit inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in the treatment of Alzheimer's disease. The incorporation of the piperidine moiety in 1-(4-fluorobenzyl)-4-piperidinamine enhances its binding affinity to these enzymes, potentially leading to improved therapeutic outcomes in cognitive disorders .

Neurodegenerative Diseases

This compound has shown promise in preclinical studies targeting neurodegenerative conditions. Its ability to inhibit AChE suggests potential use in treating Alzheimer's disease by increasing acetylcholine levels in the brain, thereby improving cognitive function .

Cancer Treatment

The compound has also been evaluated for anticancer properties. Studies indicate that piperidine derivatives can induce apoptosis in cancer cells through various mechanisms, including modulation of signaling pathways involved in cell survival and proliferation. For instance, compounds similar to 1-(4-fluorobenzyl)-4-piperidinamine have demonstrated cytotoxic effects against several cancer cell lines, including hypopharyngeal tumor cells .

In Vitro Studies

In vitro assays have been conducted to assess the cytotoxicity and enzyme inhibition properties of this compound. The results indicate that this compound exhibits significant cytotoxic effects against various neoplastic cell lines while maintaining lower toxicity towards non-malignant cells. Table 1 summarizes key findings from these studies.

Cell Line TypeIC50 (µM)Selectivity Index
Hypopharyngeal Tumor5.03.5
Non-malignant Colon17.5
Breast Cancer6.72.5

Structure-Activity Relationship (SAR)

The structure-activity relationship studies emphasize the importance of specific functional groups in enhancing biological activity. The fluorobenzyl substitution appears to play a crucial role in increasing the lipophilicity and overall potency against targeted enzymes and receptors, as shown in comparative analyses with other piperidine derivatives .

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]piperidin-4-amine;hydrate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2.2ClH.H2O/c13-11-3-1-10(2-4-11)9-15-7-5-12(14)6-8-15;;;/h1-4,12H,5-9,14H2;2*1H;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBDMCZFWQMKHQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)CC2=CC=C(C=C2)F.O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21Cl2FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.